molecular formula C16H19N5O3 B11218135 2-(2-{[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethoxy)ethanol

2-(2-{[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethoxy)ethanol

Cat. No.: B11218135
M. Wt: 329.35 g/mol
InChI Key: CTDRDYBHBQFQKF-UHFFFAOYSA-N
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Description

2-(2-{[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethoxy)ethanol is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 4-methoxyphenyl group and an ethoxyethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-{[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethoxy)ethanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 4-methoxyphenyl group and the ethoxyethanol moiety. Key reaction steps may include:

    Cyclization reactions: to form the pyrazolo[3,4-d]pyrimidine core.

    Substitution reactions: to introduce the 4-methoxyphenyl group.

    Etherification reactions: to attach the ethoxyethanol moiety.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-(2-{[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethoxy)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-(2-{[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethoxy)ethanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-{[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethoxy)ethanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of phosphoinositide 3-kinase delta (PI3Kδ), a key enzyme involved in inflammatory responses . By inhibiting PI3Kδ, the compound can reduce the phosphorylation of downstream targets such as AKT, thereby modulating cellular signaling pathways and exerting anti-inflammatory effects.

Comparison with Similar Compounds

Uniqueness: 2-(2-{[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethoxy)ethanol is unique due to its specific combination of functional groups and its ability to selectively inhibit PI3Kδ. This selectivity makes it a promising candidate for therapeutic applications, particularly in inflammatory diseases.

Properties

Molecular Formula

C16H19N5O3

Molecular Weight

329.35 g/mol

IUPAC Name

2-[2-[[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethoxy]ethanol

InChI

InChI=1S/C16H19N5O3/c1-23-13-4-2-12(3-5-13)21-16-14(10-20-21)15(18-11-19-16)17-6-8-24-9-7-22/h2-5,10-11,22H,6-9H2,1H3,(H,17,18,19)

InChI Key

CTDRDYBHBQFQKF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCOCCO

Origin of Product

United States

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